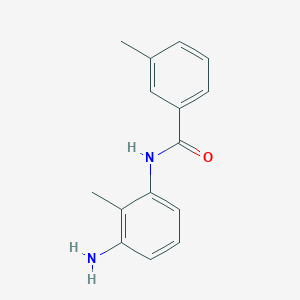

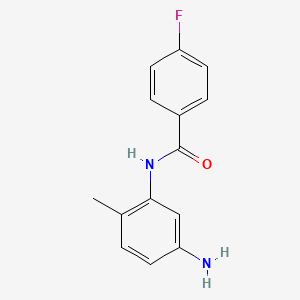

![molecular formula C14H10FNO B1320514 4-氟-4'-甲氧基[1,1'-联苯]-3-腈 CAS No. 885950-44-7](/img/structure/B1320514.png)

4-氟-4'-甲氧基[1,1'-联苯]-3-腈

描述

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile involves various synthetic routes and techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. This intermediate was further reacted with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile, was prepared and its structure determined by single-crystal X-ray diffraction . Additionally, the synthesis and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile were reported, with its structure confirmed by X-ray crystallographic studies .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques. The novel Schiff bases synthesized were established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . The crystal structure of the pyrido[4,3-d]pyrimidine derivative was elucidated, revealing that the pyridine and pyrimidine rings are almost coplanar . For the benzimidazole derivative, intramolecular hydrogen bonding was observed, and the crystal packing was governed by C–H⋯N intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Gewald synthesis, which is a multi-component reaction involving ketones, malononitrile, and sulfur to form thiophenes . The Vilsmeier-Haack reaction was used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives as part of a multi-step reaction . Schiff base formation is another key reaction, where an aldehyde reacts with an amine to form an imine linkage .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural data. For example, the crystal of the pyrido[4,3-d]pyrimidine derivative belongs to the triclinic system, with specific measurements for the unit cell parameters and a density of 1.351 g/cm3 . The vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed using a combined approach including X-ray diffraction, vibrational spectra, and theoretical calculation methods, indicating that the carbonyl and thiourea groups are almost planar . The synthesis of a potential radioligand for the GABA receptor in the brain also highlights the importance of specific activity and radiochemical purity, which are critical for its application in positron emission tomography (PET) imaging .

科学研究应用

合成和化学性质

- 席夫碱合成:已使用相关化合物(如 2-氨基-5-(3-氟-4-甲氧基苯基)噻吩-3-腈)合成了新型席夫碱,展示了抗菌活性。这些化合物是使用红外、1H NMR、13C NMR 和质谱数据建立的 (Puthran 等人,2019)。

- 烯烃氟化:1-氟-4-羟基-1,4-二氮杂双环[2.2.2]辛烷双(四氟硼酸盐)已有效用于将氟原子引入有机分子中,包括那些含有甲氧基的分子 (Stavber 等人,1995)。

材料科学中的应用

- 液晶研究:4'-甲基联苯-4-腈和 4'-甲氧基联苯-4-腈等衍生物以其棒状液晶相而闻名。电子结构计算已用于确定这些分子的纵横比,这对于理解它们的液晶分子几何形状至关重要 (Villanueva-García 等人,2006)。

- 光物理性质:已经探索了某些衍生物(如 2,2′:5′,2′′-三噻吩和 [1,1′-联苯]-4-腈)的合成及其在激光中的应用。这些化合物显示出独特的光电特性,这对于激光应用至关重要 (Matsuo 等人,2020)。

医学和生物学研究

- 抗菌活性:已研究了从相关化学结构合成的化合物,如 2-氨基-4-(4-溴苯基)-8-甲氧基-5,6-二氢苯并[h]喹啉-3-腈,以了解其抗菌活性。此类化合物经过特定的化学反应后,已显示出作为抗菌剂的潜力 (Khan,2017)。

- 光物理和抗病毒特性:已经合成了衍生自联苯腈的高度官能化的芴酮,并探索了它们的光物理性质和抗病毒活性。这些化合物在药物化学中具有潜力,特别是在开发新的抗病毒药物方面 (Althagafi 等人,2018)。

先进材料合成

- 纳米材料开发:将 (S)-6-(4-(甲氧基羰基)苯基)-1,1'-双-2-萘酚固定在碳纳米管上,加入 4-甲氧基苯硼酸或 3-氟-4-(甲氧基羰基)苯硼酸,代表了杂化纳米材料表征中一种新颖的方法。这项研究对于理解纳米材料中有机和无机组分之间的相互作用至关重要 (Monteiro 等人,2015)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, and P338 .

属性

IUPAC Name |

2-fluoro-5-(4-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-13-5-2-10(3-6-13)11-4-7-14(15)12(8-11)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFLKGAHOYLYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234490 | |

| Record name | 4-Fluoro-4′-methoxy[1,1′-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

CAS RN |

885950-44-7 | |

| Record name | 4-Fluoro-4′-methoxy[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-4′-methoxy[1,1′-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。